molecular formula C6H2ClN3O2S B3032549 5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole CAS No. 2207-33-2

5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B3032549
CAS No.: 2207-33-2
M. Wt: 215.62
InChI Key: RDUCQSRMZQZCMX-UHFFFAOYSA-N
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Description

5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole (molecular formula: C₆H₂ClN₃O₂S, molecular weight: 215.61) is a nitro-substituted benzothiadiazole derivative. It is recognized as a critical impurity in the synthesis of tizanidine, a muscle relaxant, and is monitored during pharmaceutical quality control . The compound features a benzothiadiazole core with chloro and nitro substituents at positions 5 and 6, respectively. The nitro group’s electron-withdrawing nature and the chloro substituent’s steric and electronic effects influence its reactivity and stability, making it a subject of interest in synthetic and analytical chemistry .

Properties

IUPAC Name

5-chloro-6-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2S/c7-3-1-4-5(9-13-8-4)2-6(3)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUCQSRMZQZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279210
Record name 5-Chloro-6-nitro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-33-2
Record name 5-Chloro-6-nitro-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2207-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-nitro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 5-chlorobenzo[c][1,2,5]thiadiazole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-chloro-6-nitrobenzo[c][1,2,5]thiadiazole with analogs differing in substituent type, position, or core structure. Key distinctions in physical properties, reactivity, and applications are highlighted.

Substituent Variations: Halogen vs. Nitro vs. Alkyl Groups

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Reactivity
This compound Cl (5), NO₂ (6) C₆H₂ClN₃O₂S 215.61 High reactivity in reduction reactions (e.g., nitro→amine conversion via Fe/AcOH) ; used as a pharmaceutical impurity marker .
5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole Cl (5), F (6) C₆H₂ClFN₂S ~200.6 Lower molecular weight and reduced electron-withdrawing effect compared to nitro; fluorination enhances stability but limits electrophilic substitution utility .
5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole CH₃ (5), NO₂ (6) C₇H₅N₃O₂S ~211.2 Methyl group’s electron-donating effect increases solubility in nonpolar solvents; nitro retains reactivity for further functionalization .

Positional Isomerism: Nitro Group Placement

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Reactivity
5-Chloro-4-nitrobenzo[c][1,2,5]thiadiazole Cl (5), NO₂ (4) C₆H₂ClN₃O₂S 215.61 Nitro at position 4 alters electron density distribution, reducing steric hindrance during reduction to amine intermediates (e.g., tizanidine synthesis) .

Core Structure Variations: Thiadiazole vs. Thiazole

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties/Reactivity
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole Thiazole (non-fused ring) C₅H₅ClN₂O₂S 192.62 Chloromethyl group enhances nucleophilic substitution potential; nitro group enables diverse derivatization pathways .

Key Research Findings

Reactivity in Pharmaceutical Synthesis :

  • The nitro group in this compound is critical for reductive amination steps in tizanidine production. Its reduction to an amine (e.g., using Fe/AcOH) is less efficient compared to positional isomers like 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole, likely due to steric effects .
  • Fluorinated analogs (e.g., 5-chloro-6-fluorobenzo[c][1,2,5]thiadiazole) exhibit lower reactivity in reduction but improved thermal stability, making them suitable for high-temperature applications .

Analytical Significance :

  • This compound is monitored as a process-related impurity in tizanidine API batches, with HPLC and LC-MS being standard analytical methods .

Synthetic Flexibility :

  • Methyl-substituted derivatives (e.g., 5-methyl-6-nitrobenzo[c][1,2,5]thiadiazole) demonstrate enhanced solubility in organic solvents, facilitating reactions requiring polar aprotic media .

Biological Activity

5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole (C6H2ClN3O2S) is a heterocyclic compound notable for its unique electronic properties due to the presence of both chloro and nitro groups. This compound has garnered attention in various fields including medicinal chemistry and organic electronics, primarily because of its promising biological activities.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a benzo[c][1,2,5]thiadiazole ring with a chloro group at the 5-position and a nitro group at the 6-position. This arrangement contributes to its electron-accepting properties, making it suitable for applications in organic semiconductors and as a potential pharmacological agent.

The mechanism of action for this compound involves its ability to interact with biological targets through various biochemical pathways. The electron-withdrawing nature of the nitro group enhances its reactivity, allowing it to participate in redox reactions that can lead to cellular effects such as apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives related to thiadiazoles can induce apoptosis in various cancer cell lines. A review highlighted that thiadiazole derivatives can decrease the viability of human leukemia and melanoma cells while also exhibiting selectivity towards cancerous tissues over normal cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AHL-60 (Leukemia)0.16Induces apoptosis
Compound BSK-MEL-1 (Melanoma)0.10Cell cycle arrest
This compoundVariousTBDTBD

Antiparasitic Activity

Additionally, this compound has been identified as an effective agent against Trypanosoma brucei, the causative agent of African sleeping sickness. Its antiparasitic activity is attributed to its ability to disrupt cellular processes within the parasite. For example, studies report IC50 values indicating potent trypanocidal effects in vitro .

Table 2: Antiparasitic Activity Against T. brucei

CompoundIC50 (µM)Effect
This compoundTBDTrypanocidal activity

Case Studies

  • Anticancer Efficacy : In a study evaluating various thiadiazole derivatives for anticancer properties, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism involved induction of apoptosis and inhibition of cell proliferation.
  • Antiparasitic Screening : A screening of nitro-containing thiadiazoles revealed that this compound exhibited notable efficacy against T. brucei with minimal toxicity towards human cells. This selectivity highlights its potential as a therapeutic candidate for treating parasitic infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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